2-(3,4-Difluorophenoxy)benzaldehyde

Description

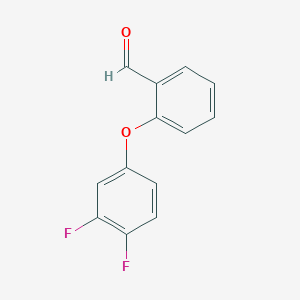

2-(3,4-Difluorophenoxy)benzaldehyde (CAS: 486449-90-5; molecular formula: C₁₃H₈F₂O₂) is a fluorinated aromatic aldehyde characterized by a benzaldehyde core substituted with a 3,4-difluorophenoxy group at the ortho position. This compound is a key intermediate in synthesizing pharmaceuticals and agrochemicals, leveraging the electron-withdrawing effects of fluorine atoms to modulate reactivity and bioavailability . Its synthesis typically involves nucleophilic aromatic substitution or Ullmann-type coupling, though detailed protocols are proprietary .

Properties

IUPAC Name |

2-(3,4-difluorophenoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O2/c14-11-6-5-10(7-12(11)15)17-13-4-2-1-3-9(13)8-16/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOJHFAVMLHRBBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OC2=CC(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Difluorophenoxy)benzaldehyde typically involves the reaction of 3,4-difluorophenol with benzaldehyde derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Difluorophenoxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The difluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products Formed

Oxidation: 2-(3,4-Difluorophenoxy)benzoic acid.

Reduction: 2-(3,4-Difluorophenoxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

2-(3,4-Difluorophenoxy)benzaldehyde serves as a crucial building block in organic synthesis. It is used to produce more complex organic molecules through various chemical reactions such as:

- Oxidation : Converts to 2-(3,4-Difluorophenoxy)benzoic acid.

- Reduction : Forms 2-(3,4-Difluorophenoxy)benzyl alcohol.

- Substitution Reactions : Can yield various substituted derivatives depending on the nucleophile employed.

Biology

In biological research, this compound has been investigated for its potential interactions with enzymes and receptors:

- Enzyme Inhibition : Studies suggest that it may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in diseases where these enzymes are dysregulated.

- Biological Pathways : Its difluorophenoxy group enhances binding affinity to certain molecular targets, potentially modulating biological activities.

Medicine

The compound is under investigation for several therapeutic properties:

- Anti-inflammatory Activity : Preliminary studies indicate potential use in reducing inflammation.

- Anticancer Properties : Research shows that it may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Its unique structure allows for targeted interactions with cancer-related pathways.

Inhibition Studies

Recent studies have demonstrated that this compound effectively inhibits specific enzyme activities associated with disease pathways. For instance:

- Surface plasmon resonance techniques have shown strong binding affinities to target enzymes involved in cancer metabolism.

Cell Line Experiments

In vitro experiments using various cancer cell lines have revealed that treatment with this compound leads to reduced cell viability and proliferation rates:

- A notable study indicated a decrease in tumor growth in treated cell lines compared to controls.

Animal Models

Preliminary in vivo studies conducted on mouse models have shown promising results:

- Administration of this compound resulted in significant reductions in tumor size, supporting its therapeutic potential against cancer.

Mechanism of Action

The mechanism of action of 2-(3,4-Difluorophenoxy)benzaldehyde involves its interaction with specific molecular targets. The difluorophenoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or modulation of biological pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, further influencing its biological activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-(3,4-Difluorophenoxy)benzaldehyde with four analogs:

Electronic and Reactivity Differences

- Fluorine vs. Methoxy Substituents :

The 3,4-difluoro substituents in the target compound induce strong electron-withdrawing effects, lowering the HOMO energy compared to 3,4-dimethoxybenzaldehyde (electron-donating methoxy groups). This enhances electrophilic substitution reactivity at the benzaldehyde carbonyl group . - Substitution Position Effects :

Moving fluorine from the 3,4-positions (target compound) to 2,3-positions (4-(2,3-Difluorophenyl)benzaldehyde) alters resonance stabilization, reducing the aldehyde's electrophilicity. DFT studies on 3,4-dimethoxybenzaldehyde reveal a HOMO-LUMO gap of 5.2 eV, suggesting lower redox activity than fluorinated analogs .

Stability and Bioactivity

Fluorine atoms improve metabolic stability and membrane permeability compared to methoxy or hydroxyl groups. For example, 3,4-dihydroxybenzeneacrylic acid (caffeic acid) exhibits antioxidant properties but lower bioavailability than fluorinated benzaldehydes .

Biological Activity

2-(3,4-Difluorophenoxy)benzaldehyde is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Synthesis

The structure of this compound features a benzaldehyde moiety substituted with a difluorophenoxy group. The synthesis typically involves methods such as nucleophilic substitution or condensation reactions, allowing for the introduction of the difluorophenoxy substituent onto the benzaldehyde scaffold.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | CHFO |

| Molecular Weight | 236.21 g/mol |

| Melting Point | Not widely reported |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Anticancer Properties

The compound has also been evaluated for anticancer activity. In vitro studies suggest that it may inhibit cell proliferation in several cancer cell lines. Specifically, it has been observed to induce apoptosis in human lung cancer cells by activating caspase pathways.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. Research indicates that it can reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of E. coli and S. aureus | |

| Anticancer | Induced apoptosis in lung cancer cells | |

| Anti-inflammatory | Reduced pro-inflammatory cytokine production |

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of phenoxybenzaldehyde derivatives, including this compound, demonstrated potent activity against drug-resistant bacterial strains. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating a promising alternative for treating resistant infections.

Case Study 2: Anticancer Mechanism Investigation

In another investigation focusing on cancer therapeutics, the compound was tested against various human cancer cell lines. Results showed that treatment with this compound led to a marked decrease in cell viability and an increase in apoptotic markers compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.